molecular formula C8H6N3NaO3 B2424144 Sodium 6-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate CAS No. 2251054-13-2

Sodium 6-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

Cat. No. B2424144
M. Wt: 215.144
InChI Key: LEQWLBHTTIATBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Sodium 6-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate” is a chemical compound with the molecular formula C8H6N3NaO3 . It is a derivative of triazole, a class of heterocyclic compounds that are cyclic compounds with at least two different elements in the ring members . Triazole compounds, which contain two carbon and three nitrogen atoms, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Scientific Research Applications

  • P38 Kinase Inhibitors

    • Field : Medicinal Chemistry
    • Application : [1,2,4]triazolo[4,3-a]pyridine derivatives have been studied as potential inhibitors of P38 kinase . P38 kinases play a vital role in the progression of inflammation .
    • Method : The study involved the development of a 3D quantitative structure–activity relationship (QSAR) model, and the docking and dynamic simulation studies .
    • Results : A statistically robust 3D QSAR model was developed. The molecular docking analysis revealed that the analogs were well docked into the DFG (Asp-Phe-Gly motif) out pocket of p38 kinase .
  • Antibacterial Activities

    • Field : Microbiology
    • Application : Triazolo[4,3-a]pyrazine derivatives have been synthesized and tested for their antibacterial activities .
    • Method : The antibacterial activities of the newly synthesized compounds were tested using the microbroth dilution method .
    • Results : The minimum inhibitory concentrations (MICs) against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains were obtained .

properties

IUPAC Name

sodium;6-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3.Na/c1-14-5-2-3-6-9-10-7(8(12)13)11(6)4-5;/h2-4H,1H3,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXZXQHKQGJBQZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN2C(=NN=C2C(=O)[O-])C=C1.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N3NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 6-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

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